24R-Calcipotriol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
24R-Calcipotriol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
24R-Calcipotriol, a synthetic analogue of calcitriol (the active form of vitamin D3), is a potent modulator of cell proliferation and differentiation.[1][2] It is the (24R)-epimer of Calcipotriol and is often considered an impurity of the latter.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary signaling pathway of 24R-Calcipotriol, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
24R-Calcipotriol, also known as (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol, possesses a molecular formula of C₂₇H₄₀O₃ and a molecular weight of approximately 412.60 g/mol .[3][4]
Table 1: Chemical Identifiers of 24R-Calcipotriol
| Identifier | Value |
| IUPAC Name | (1α,3β,5Z,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol[2] |
| CAS Number | 112827-99-3[4] |
| Molecular Formula | C₂₇H₄₀O₃[4] |
| Molecular Weight | 412.60 g/mol [4] |
| InChI Key | LWQQLNNNIPYSNX-JVKFFHQNSA-N[2] |
| SMILES | C--INVALID-LINK--O">C@H[C@H]1CC[C@H]2\C(=C/C=C3\C--INVALID-LINK--C--INVALID-LINK--\C3=C)CCC[C@]12C |
Table 2: Physicochemical Properties of 24R-Calcipotriol
| Property | Value |
| Physical Form | White Powder[2] |
| Melting Point | Not definitively reported |
| Boiling Point | 582.0 ± 50.0 °C (Predicted)[2] |
| Solubility | Slightly soluble in Chloroform and Methanol.[2] Soluble in ethanol, DMSO, and dimethylformamide (approx. 50 mg/mL).[4] Sparingly soluble in aqueous buffers; solubility in 1:5 ethanol:PBS (pH 7.2) is approximately 0.15 mg/mL.[4] The aqueous solubility of free calcipotriol is reported as 41.29 µg/mL.[5] |
| Stability | Light and temperature sensitive.[2] Unstable in solution; fresh preparation is recommended.[2] Should be stored at -20°C, protected from light, and under nitrogen.[2] |
| pKa | 14.29 ± 0.20 (Predicted)[2] |
Biological Activity and Signaling Pathway
24R-Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[1][6] The binding of 24R-Calcipotriol to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in cell proliferation, differentiation, and immune response.[6][7]
Upon entering the cell, 24R-Calcipotriol binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7][8] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[7] This binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes, leading to the observed physiological effects.[7][9] For instance, calcipotriol has been shown to upregulate the expression of genes involved in keratinocyte differentiation and downregulate genes associated with inflammation.[10][11]
Figure 1. Simplified signaling pathway of 24R-Calcipotriol via the Vitamin D Receptor.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Quantification of 24R-Calcipotriol
This protocol is adapted from methodologies for the analysis of Calcipotriol in pharmaceutical formulations.[3][12]
Objective: To quantify the concentration of 24R-Calcipotriol in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade)[3]
-
24R-Calcipotriol reference standard
-
Sample containing 24R-Calcipotriol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of 24R-Calcipotriol reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample containing 24R-Calcipotriol in the mobile phase to achieve a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas of the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of 24R-Calcipotriol in the sample by interpolating its peak area on the calibration curve.
Figure 2. General workflow for the HPLC quantification of 24R-Calcipotriol.
In Vitro VDR Binding Affinity Assay
This protocol provides a general framework for assessing the binding affinity of 24R-Calcipotriol to the Vitamin D Receptor. Specific details may vary based on the available equipment and reagents. This is a conceptual outline based on competitive binding assay principles.[13]
Objective: To determine the binding affinity (e.g., Ki or IC50) of 24R-Calcipotriol for the Vitamin D Receptor.
Materials:
-
Recombinant human Vitamin D Receptor (VDR)
-
Radiolabeled or fluorescently labeled calcitriol (or another high-affinity VDR ligand) as the tracer
-
24R-Calcipotriol
-
Binding buffer (e.g., containing Tris-HCl, EDTA, DTT, and BSA)
-
Wash buffer
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add a constant amount of VDR and a constant concentration of the labeled tracer to each well.
-
Competitive Binding: Add increasing concentrations of unlabeled 24R-Calcipotriol to the wells. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled calcitriol (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The VDR and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Wash the filters with cold wash buffer to remove any remaining unbound ligand.
-
Detection:
-
For radiolabeled tracer: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled tracer: Measure the fluorescence intensity of the filters using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding for each concentration of 24R-Calcipotriol. Plot the percentage of specific binding against the logarithm of the 24R-Calcipotriol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 24R-Calcipotriol that inhibits 50% of the specific binding of the tracer. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
24R-Calcipotriol is a well-characterized synthetic vitamin D analogue with significant biological activity mediated through the Vitamin D Receptor signaling pathway. Its distinct chemical structure and physicochemical properties influence its formulation and delivery. The provided experimental protocols offer a foundation for researchers to quantify 24R-Calcipotriol and assess its interaction with its primary biological target. Further research into the nuanced effects of 24R-Calcipotriol on gene regulation and cellular responses will continue to elucidate its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 24R-Calcipotriol | 112827-99-3 [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcipotriol - Wikipedia [en.wikipedia.org]
- 7. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. support.nanotempertech.com [support.nanotempertech.com]
